2-(Aminomethyl)-1-ethylpyrrolidine CAS number and synonyms
2-(Aminomethyl)-1-ethylpyrrolidine CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-1-ethylpyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, synthesis and analysis protocols, and its primary application as a precursor to pharmacologically active compounds.
Chemical Identity and Properties
2-(Aminomethyl)-1-ethylpyrrolidine is a substituted pyrrolidine (B122466) that exists as a racemic mixture or as individual enantiomers. The (S)-enantiomer is a crucial building block for the synthesis of the antipsychotic and prokinetic agent, Levosulpiride.[1][2]
CAS Numbers:
| Form | CAS Number |
| Racemic Mixture | 26116-12-1 |
| (S)-(-)-enantiomer | 22795-99-9[3] |
| (R)-(+)-enantiomer | 22795-97-7 |
Synonyms:
A variety of synonyms are used to identify this compound in literature and commercial listings.[4]
| Synonym |
| (1-Ethyl-2-pyrrolidinyl)methylamine |
| (±)-2-(Aminomethyl)-1-ethylpyrrolidine |
| 1-(1-Ethylpyrrolidin-2-yl)methanamine |
| 1-Ethyl-2-(aminomethyl)pyrrolidine |
| 1-Ethyl-2-pyrrolidinemethylamine |
| N-Ethyl-2-aminomethylpyrrolidine |
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 58-60 °C @ 16 mmHg | [5] |
| Density | 0.884 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4670 | |
| Flash Point | 56 °C (133 °F) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-(Aminomethyl)-1-ethylpyrrolidine.
¹H NMR (400 MHz, CDCl₃):
| Assignment | Chemical Shift (ppm) |
| A | 3.152 |
| B¹ | 2.821 |
| C² | 2.722 |
| D² | 2.675 |
| E | 2.367 |
| F¹ | 2.205 |
| G | 2.136 |
| J | 2.05 |
| K | 1.880 |
| L³ | 1.74 |
| M³ | 1.71 |
| P | 1.604 |
| Q | 1.097 |
| Data corresponds to the (R)-(+)-enantiomer, which is representative of the racemic mixture.[6] |
¹³C NMR:
While a specific spectrum with assigned peaks was not retrieved, the expected chemical shifts based on the structure are in the following ranges:
-
Aliphatic carbons (pyrrolidine ring and ethyl group): 10-60 ppm
-
Carbon adjacent to nitrogen atoms: 40-70 ppm Spectra are available for viewing in chemical databases.[7]
Mass Spectrometry (GC-MS):
| m/z | Relative Intensity |
| 98.0 | 100.0 |
| 70.0 | 21.2 |
| 28.0 | 9.1 |
| 99.0 | 7.5 |
| 43.0 | 6.8 |
| 41.0 | 5.1 |
| 68.0 | 4.5 |
| 56.0 | 4.3 |
| 96.0 | 4.2 |
| 30.0 | 3.7 |
| Data corresponds to the (R)-(+)-enantiomer, which is representative of the racemic mixture.[6][8][9] |
Infrared (IR) Spectroscopy:
A reference spectrum is available, and the characteristic absorption peaks are consistent with the functional groups present.[5]
-
N-H stretch (primary amine): 3550–3250 cm⁻¹ (medium, broad, typically two bands)
-
C-H stretch (alkane): 3000–2850 cm⁻¹ (strong)
-
N-H bend (primary amine): 1650–1580 cm⁻¹ (medium)
-
C-N stretch: 1250–1020 cm⁻¹ (medium)
Experimental Protocols
Synthesis of Racemic 2-(Aminomethyl)-1-ethylpyrrolidine
A common laboratory-scale synthesis involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[10]
Materials:
-
1-ethyl-2-nitromethylenepyrrolidine
-
Saturated aqueous sodium carbonate solution
-
2 N aqueous sodium carbonate solution
-
Carbon dioxide gas
-
Diluted hydrochloric acid
-
Diluted sodium hydroxide (B78521) solution
-
Ether
-
Anhydrous magnesium sulfate
-
Electrolytic apparatus with a porous unglazed cylinder, copper plate cathode, and palladium plate anode
Procedure:
-
Apparatus Setup: Use a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length) as a diaphragm. A copper plate (40 × 180 mm²) serves as the cathode and a palladium plate (30 × 40 mm²) as the anode.
-
Electrolyte Addition: Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (inside the cylinder). In the cathode chamber (the beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.
-
Pre-electrolysis: Pass carbon dioxide through the catholyte solution and conduct pre-electrolysis for several minutes.
-
Reaction: Add 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder to the cathode chamber. Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23 °C, while bubbling carbon dioxide through the catholyte.
-
Work-up:
-
Acidify the catholyte solution with diluted hydrochloric acid and distill off the methanol under reduced pressure.
-
Make the residue strongly basic with a diluted aqueous sodium hydroxide solution.
-
Extract the resulting solution with ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Distill off the ether.
-
-
Purification: Purify the residue by distillation under reduced pressure to obtain oily 2-aminomethyl-1-ethylpyrrolidine (yield: ~95%).[10]
Chiral Separation via HPLC (Indirect Method)
The enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine can be separated by HPLC after derivatization.[11]
Materials:
-
(rac)-2-(aminomethyl)-1-ethylpyrrolidine
-
4-nitrobenzoic acid (derivatizing agent)
-
Chiralcel OD-H analytical column (250 x 4.6 mm)
-
n-hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Triethylamine (TEA)
-
HPLC system with UV and optical rotation (OR) detectors
Procedure:
-
Derivatization: React (rac)-2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides. This introduces a chromophore for UV detection.
-
HPLC Analysis:
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm and optical rotation.
-
-
Analysis: The diastereomeric derivatives are separated on the chiral stationary phase, allowing for the determination of the enantiomeric purity of the original sample.
Synthesis of Levosulpiride from (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine
This protocol outlines the final condensation step in the synthesis of Levosulpiride.[1][10]
Materials:
-
(S)-(-)-2-aminomethyl-1-ethylpyrrolidine
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
n-Butanol
-
Concentrated hydrochloric acid
-
Concentrated ammonia
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 143 g of (S)-2-(aminomethyl)-1-ethylpyrrolidine and 260 g of methyl 2-methoxy-5-sulfamoylbenzoate in 1040 ml of n-butanol.
-
Condensation: Reflux the mixture for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract with a solution of 115 g of concentrated hydrochloric acid in 1040 ml of water.
-
Separate the aqueous phase and make it alkaline with approximately 95 g of concentrated ammonia.
-
-
Isolation and Purification:
-
Filter the resulting precipitate.
-
Dry the solid to obtain crude Levosulpiride (molar yield ~75%).
-
The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.[10]
-
Applications in Drug Development
The primary role of 2-(aminomethyl)-1-ethylpyrrolidine in drug development is as a chiral synthon, particularly its (S)-enantiomer.
Precursor to Levosulpiride: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is an indispensable intermediate for the synthesis of Levosulpiride.[2] Levosulpiride is a selective antagonist of dopamine (B1211576) D₂ receptors with prokinetic and antipsychotic properties.[12] The stereochemistry at the pyrrolidine ring is crucial for its pharmacological activity.
Dopamine D₂ Receptor Antagonism: Levosulpiride, derived from the (S)-enantiomer, exhibits a binding affinity (Ki) for the human dopamine D₂ receptor in the low nanomolar range.
| Compound | Receptor | Kᵢ (nM) |
| Levosulpiride ((-)-sulpiride) | Dopamine D₂ (human) | 20.6 - 29 |
| This data for the final drug product highlights the biological relevance of its precursor, (S)-2-(aminomethyl)-1-ethylpyrrolidine.[13] |
PET Imaging Ligands: The structural motif of 2-(aminomethyl)-1-ethylpyrrolidine is relevant to the development of ligands for Positron Emission Tomography (PET) imaging, which can be used to study dopamine D₂ receptors in the brain.[14]
Visualized Workflows and Pathways
Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine
Caption: Electrolytic synthesis of racemic 2-(aminomethyl)-1-ethylpyrrolidine.
Chiral Separation Workflow
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Role in Levosulpiride Synthesis and Action
Caption: Pathway from chiral intermediate to pharmacological action.
References
- 1. benchchem.com [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 643457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 6. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE(22795-97-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 10. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
- 11. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR [m.chemicalbook.com]
- 12. droracle.ai [droracle.ai]
- 13. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents [patents.google.com]
